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Compound of Interest

Compound Name: 2''-O-Rhamnosylicariside II

Cat. No.: B1148960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Epimedium, a traditional Chinese medicine, has garnered significant interest for its potential

therapeutic applications, largely attributed to its rich flavonoid content. While the

pharmacological benefits are widely explored, a thorough understanding of the in vivo safety

and toxicity profile of Epimedium flavonoids is paramount for their clinical translation. This

guide provides a comparative overview of the existing experimental data on the safety and

toxicity of these compounds, with a focus on acute, sub-chronic, and specific organ-related

toxicities.

Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the immediate adverse effects of a

substance after a single or short-term exposure. The median lethal dose (LD50) is a common

metric, where a higher value indicates lower acute toxicity.
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Compound/
Extract

Animal
Model

Route of
Administrat
ion

LD50 Value
Observed
Effects

Reference

Water Extract

of Epimedium
Mice - > 80 g/kg

No significant

adverse

effects

reported. All

toxicity tests

were

negative.

[1]

Flavonoid-

Rich Extract

from Maydis

stigma (FMS)

Mice Oral > 30 g/kg

No mortality

or abnormal

clinical signs

observed

over 14 days.

No significant

effects on

body weight

or food

consumption.

[2]

Total

Flavonoids

from

Clinopodium

chinense

(TFCC)

Mice Oral > 5000 mg/kg

No toxicity or

mortality

induced.

[3]

Total

Flavonoids

from

Clinopodium

chinense

(TFCC)

Rats Oral > 4000 mg/kg

No toxicity or

mortality

induced.

[3]
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The methodologies employed in the cited acute toxicity studies generally follow standardized

guidelines.

General Protocol for Acute Oral Toxicity:

Animal Model: Healthy adult mice or rats of a specific strain are used.

Groups: Animals are typically divided into a control group (receiving the vehicle) and one or

more treatment groups receiving different doses of the test substance.

Administration: The test substance is administered orally via gavage in a single dose.

Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically

for 14 days.[2][4]

Parameters Monitored: Body weight, food and water consumption, and any behavioral or

physiological changes are recorded.[2][4]

Necropsy: At the end of the observation period, all animals are euthanized, and a gross

pathological examination of organs is performed.

Sub-chronic Toxicity Assessment
Sub-chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a

substance over a longer period, typically 13 weeks. These studies provide insights into target

organ toxicity and help determine a No-Observed-Adverse-Effect Level (NOAEL).

A 13-week study on an aqueous extract of Epimedium sagittatum in rats revealed potential for

organ injury at higher doses.[5]
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Dose Group Sex Observed Effects

7.5, 15, or 30 g/kg/day Female

Increased liver, thymus, and

adrenal gland coefficients.

Liver, pancreas, and adrenal

gland injury observed. Altered

levels of six metabolites.

7.5, 15, or 30 g/kg/day Male

Altered liver, heart, and thymus

coefficients. Liver, adrenal

gland, and heart injury

observed. Altered levels of 11

metabolites.

The NOAEL was not determined in this study but was suggested to be below 7.5 g/kg in rats

treated for 13 weeks.[5]

Experimental Protocols: Sub-chronic Toxicity
13-Week Oral Toxicity Study in Rats:

Animal Model: Wistar rats are commonly used.

Groups: Animals are divided into a control group and at least three dose groups (low,

medium, and high).

Administration: The aqueous extract of Epimedium sagittatum was administered daily via

intragastric gavage for 13 weeks.[5]

Parameters Monitored:

Clinical Observations: Daily checks for any signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Hematology and Serum Biochemistry: Blood samples are collected at the end of the study

to analyze a range of parameters.
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Organ Weights and Histopathology: At necropsy, major organs are weighed, and tissues

are examined microscopically for any pathological changes.[5]

Metabolomic Analysis: In the cited study, metabolomic analysis was also performed to

identify changes in metabolic pathways.[5]

Specific Toxicity Considerations
Hepatotoxicity
Several studies have pointed towards the potential for hepatotoxicity with Epimedium

administration, particularly at high doses or with prolonged use.

An animal test showed that after 15 days of administration of Epimedium in mice, fatty

degeneration of the liver occurred.[1] It has been suggested that the androgen-like action of

Epimedium may contribute to its potential hepatotoxicity.[1]

In a study using zebrafish larvae, the flavonoids Sagittatoside B (SB) and 2′′-O-

rhamnosylicariside II (SC) exerted remarkable hepatotoxicity.[6]

The cytotoxic effect of Baohuoside I, a major metabolite of Epimedium extract, has been

demonstrated in human hepatoblastoma HepG2 cells.[6]

Conversely, icariin, a major flavonol glycoside in Epimedium, has shown antihepatotoxic

activity against CCl4-induced cytotoxicity in primary cultured rat hepatocytes.[7]

Developmental Toxicity
A study on icariin in zebrafish embryos revealed potential developmental toxicity.

Observed Effects: Exposure to icariin at concentrations of 10 and 40 μM resulted in reduced

hatching rates, decreased body length, and abnormal swim bladder development.[8]

Locomotor behavior was also impaired.[8]

Mechanism: The study suggested that icariin may cause developmental toxicity by disrupting

thyroid development and hormone synthesis.[8] This was supported by altered levels of

thyroid hormones T3 and T4, and changes in the expression of genes involved in thyroid

development and hormone synthesis.[8]
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Caption: Proposed pathway for icariin-induced developmental toxicity.

Genotoxicity
The available evidence suggests that Epimedium is not genotoxic. A study on the water extract

of Epimedium found it to be nongenotoxic.[1]

Conclusion
The in vivo safety and toxicity profile of Epimedium flavonoids appears to be favorable at

typical dosages, with a high LD50 value for its extracts. However, potential for hepatotoxicity

and developmental toxicity, particularly with isolated compounds like icariin and at high doses

or with prolonged administration, warrants careful consideration. The sub-chronic toxicity study

on Epimedium sagittatum extract indicates that high doses can lead to organ damage in rats.

Future research should focus on establishing clear NOAELs for various purified Epimedium

flavonoids and their extracts, conducting long-term chronic toxicity studies, and further

elucidating the mechanisms underlying their potential toxic effects. This will be crucial for the

safe development of therapeutic agents derived from Epimedium.
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Caption: General workflow for in vivo toxicity assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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